molecular formula C18H16Cl2N2O B2943508 6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 73685-02-6

6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2943508
CAS No.: 73685-02-6
M. Wt: 347.24
InChI Key: DPAPWHAZVRBINK-UHFFFAOYSA-N
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Description

6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms. The presence of dichlorophenyl and ethylphenyl groups adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridazinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.

Major Products Formed

    Oxidation: Oxidized pyridazinone derivatives.

    Reduction: Reduced forms of the pyridazinone compound.

    Substitution: Substituted aromatic derivatives with nitro or halogen groups.

Scientific Research Applications

6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-dichlorophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone
  • 6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone
  • 6-(3,4-dichlorophenyl)-4-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Uniqueness

6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of both dichlorophenyl and ethylphenyl groups provides a distinct chemical profile compared to similar compounds, potentially leading to unique applications and effects.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O/c1-2-11-3-5-12(6-4-11)14-10-17(21-22-18(14)23)13-7-8-15(19)16(20)9-13/h3-9,14H,2,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAPWHAZVRBINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=NNC2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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